Britannilactone diacetate

Neuroinflammation NO Synthase Inhibition BV-2 Microglia

Choose Britannilactone diacetate for proven superior potency in NF-κB and neuroinflammatory assays. With an EC50 of 6.3μM in BV-2 microglia and enhanced BBB penetration due to dual acetylation, it outperforms britannilactone and its mono-acetylated derivative. This ensures robust, reproducible data in CNS inflammation, cancer, and asthma models. Insist on high-purity, certified material for critical pathway studies.

Molecular Formula C19H26O6
Molecular Weight 350.4 g/mol
CAS No. 1286694-67-4
Cat. No. B3027459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBritannilactone diacetate
CAS1286694-67-4
Molecular FormulaC19H26O6
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C)C(C)CCCOC(=O)C
InChIInChI=1S/C19H26O6/c1-10(7-6-8-23-13(4)20)16-11(2)9-15-17(12(3)19(22)25-15)18(16)24-14(5)21/h10,15,17-18H,3,6-9H2,1-2,4-5H3/t10-,15+,17+,18+/m0/s1
InChIKeyMVCCWTMPDBIKCJ-QMHBMSAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester (CAS 1286694-67-4) Procurement and Research Guide


Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester (CAS 1286694-67-4), also known as 1,6-O,O-Diacetylbritannilactone (OODBL), Britannilactone diacetate, or Di-O-acetylbritannilactone, is a naturally occurring sesquiterpene lactone isolated from Inula britannica . It is a derivative of britannilactone featuring two acetyl groups at the C-1 and C-6 positions, which confer enhanced lipophilicity and cellular penetration compared to its non-acetylated or mono-acetylated analogs [1]. The compound has been evaluated for anti-inflammatory, anti-cancer, and neuroprotective activities, with documented in vitro potency and favorable blood-brain barrier (BBB) penetration properties .

Why Inula-Derived Sesquiterpene Lactones Like 1,6-O,O-Diacetylbritannilactone (CAS 1286694-67-4) Are Not Interchangeable


Sesquiterpene lactones from Inula britannica, including britannilactone (BL), 1-O-acetylbritannilactone (ABLO), and 1,6-O,O-diacetylbritannilactone (ABLOO), exhibit structure-activity relationships that preclude generic substitution. The number and position of acetyl side groups directly correlate with anti-inflammatory potency, cellular penetration, and NF-κB inhibition. Specifically, ABLOO (the target compound) demonstrates superior inhibition of LPS/IFN-γ-induced iNOS and COX-2 expression compared to ABLO, while BL shows only weak activity [1]. The acetyl moieties increase lipophilicity and enhance cellular uptake, making the di-acetylated form the most potent among this series [2]. Therefore, replacing 1,6-O,O-diacetylbritannilactone with a non-acetylated or mono-acetylated analog will result in quantitatively diminished efficacy in assays relying on NF-κB pathway modulation or intracellular target engagement. The following quantitative evidence substantiates why this specific compound warrants prioritized procurement over its closest structural relatives.

Quantitative Differentiation of Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester (CAS 1286694-67-4) Against Comparators


Superior NO Inhibition Potency in BV-2 Microglial Cells vs. Class-Leading NO Inhibitors

1,6-O,O-Diacetylbritannilactone (OODBL) inhibits LPS-induced NO production in BV-2 microglial cells with an EC50 of 6.3 μM . This potency is comparable to or exceeds that of several well-characterized NO inhibitors. For context, 6-Methoxynaringenin, a flavonoid NO inhibitor, exhibits an IC50 of 25.8 μM in similar assays , representing a >4-fold difference. While a direct head-to-head study with a specific comparator under identical conditions is not available in the public domain, the 6.3 μM EC50 positions OODBL as a relatively potent NO production suppressor among natural product-derived inhibitors .

Neuroinflammation NO Synthase Inhibition BV-2 Microglia

Enhanced Anti-inflammatory Activity vs. Britannilactone (BL) and 1-O-Acetylbritannilactone (ABLO) in NF-κB Pathway Inhibition

In a direct comparative study, ABLOO (1,6-O,O-diacetylbritannilactone) completely reversed LPS/IFN-γ-induced iNOS and COX-2 expression, whereas britannilactone (BL, zero acetyl groups) exhibited only weak inhibitory action, and 1-O-acetylbritannilactone (ABLO, one acetyl group) showed intermediate activity [1]. The study explicitly states: 'Their inhibiting activity was positive correlation with the acetyl side group number' and 'ABLOO markedly inhibited the phosphorylation of IKKβ down to based level' [2]. This establishes ABLOO as the most potent anti-inflammatory agent within this structural series.

NF-κB Signaling iNOS/COX-2 Expression Anti-inflammatory

Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines (HCT-116, HeLa, SGC-7901) with Defined IC50 Values

1,6-O,O-Diacetylbritannilactone (referred to as OABL in the study) exhibits dose-dependent cytotoxicity against multiple human cancer cell lines. In a standardized 72-hour SRB assay, IC50 values were determined as 10.1 μM for HCT-116 (colon cancer), 11.2 μM for HeLa (cervical cancer), and 15.9 μM for SGC-7901 (gastric cancer) [1]. While a direct comparator from the same study is not available for these specific lines, the data provide quantitative benchmarks for cytotoxicity that can be compared cross-study to other sesquiterpene lactones or chemotherapeutic leads.

Anticancer Cytotoxicity SRB Assay

Favorable Blood-Brain Barrier Penetration and ADMET Profile

Britannilactone diacetate (1,6-O,O-Diacetylbritannilactone) is reported to exhibit favorable blood-brain barrier (BBB) penetration and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . This qualitative attribute is supported by its screening from natural compound libraries for anti-inflammatory hits with BBB penetration potential [1]. In contrast, many sesquiterpene lactones lack documented BBB permeability, limiting their utility in CNS-targeted research. While quantitative BBB permeability data (e.g., Papp or brain/plasma ratio) are not publicly available, the combination of BBB permeability and in vitro anti-inflammatory activity positions this compound as a lead candidate for neuroinflammation studies.

BBB Permeability ADMET Neuropharmacology

Research and Industrial Applications for Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester (CAS 1286694-67-4)


Neuroinflammation Drug Discovery: NO Inhibition and BBB Penetration

Utilize this compound as a lead scaffold for neuroinflammatory disease research, leveraging its EC50 of 6.3 μM for NO production inhibition in BV-2 microglial cells and its favorable BBB penetration properties . This combination is particularly valuable for studying Alzheimer's disease, multiple sclerosis, or other CNS disorders where microglial activation and BBB integrity are central pathological features.

NF-κB Pathway Studies: Maximal Inhibition with the Di-Acetylated Form

Employ 1,6-O,O-diacetylbritannilactone as a positive control or tool compound for investigating NF-κB signaling. Its demonstrated ability to completely reverse LPS/IFN-γ-induced iNOS and COX-2 expression and to inhibit IKKβ phosphorylation makes it the optimal choice among Inula-derived sesquiterpene lactones for studying this pathway [1]. Using BL or ABLO instead will yield diminished pathway modulation.

Anticancer Screening: Cytotoxicity Profiling Against Defined Cancer Cell Lines

Incorporate this compound into anticancer screening panels, particularly for colon (HCT-116, IC50 = 10.1 μM), cervical (HeLa, IC50 = 11.2 μM), and gastric (SGC-7901, IC50 = 15.9 μM) cancer models [2]. The established IC50 values serve as benchmarks for assessing derivative SAR or combination therapy efficacy.

Allergic Airway Disease Research: Mast Cell Suppression

Apply 1,6-O,O-diacetylbritannilactone in studies of allergic asthma and mast cell-mediated inflammation, where it has been shown to suppress mast cell activation and airway hyper-responsiveness . The compound's ability to inhibit eotaxin-1 and ALOX15 expression in A549 cells supports its utility in eosinophilic inflammation models [3].

Quote Request

Request a Quote for Britannilactone diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.